molecular formula C23H25N3O4S B285097 2-(2-tert-butylphenoxy)-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide

2-(2-tert-butylphenoxy)-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide

カタログ番号: B285097
分子量: 439.5 g/mol
InChIキー: OTUMJFDBGYYBCE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2-tert-butylphenoxy)-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It works by inhibiting the activity of certain enzymes that are involved in the growth and survival of cancer cells.

作用機序

2-(2-tert-butylphenoxy)-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide works by inhibiting the activity of Bruton's tyrosine kinase (BTK), which is a key enzyme involved in the growth and survival of cancer cells. BTK is a member of the Tec family of non-receptor tyrosine kinases and is involved in the signaling pathways that regulate cell proliferation and survival. By inhibiting BTK, this compound blocks these signaling pathways and induces apoptosis (cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in cancer cells. It inhibits the phosphorylation of downstream signaling molecules, such as AKT and ERK, which are involved in cell survival and proliferation. In addition, this compound induces cell cycle arrest and apoptosis in cancer cells. It also inhibits the production of cytokines and chemokines, which are involved in the inflammatory response.

実験室実験の利点と制限

2-(2-tert-butylphenoxy)-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high potency and selectivity for BTK, which makes it an ideal tool for studying the role of BTK in cancer cells. However, there are also some limitations to using this compound in lab experiments. It has a short half-life in vivo, which can make it difficult to achieve sustained inhibition of BTK. In addition, it has been shown to have off-target effects on other kinases, which can complicate the interpretation of experimental results.

将来の方向性

There are several future directions for the development of 2-(2-tert-butylphenoxy)-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide. One potential area of research is the use of this compound in combination with other cancer drugs to enhance its efficacy. Another area of research is the development of more potent and selective BTK inhibitors that can overcome the limitations of this compound. Finally, the use of this compound in preclinical and clinical studies to evaluate its safety and efficacy in the treatment of various types of cancer is an important area of future research.
In conclusion, this compound is a small molecule inhibitor that has shown great potential for the treatment of various types of cancer. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research will focus on the development of more potent and selective BTK inhibitors and the evaluation of this compound in preclinical and clinical studies.

合成法

The synthesis of 2-(2-tert-butylphenoxy)-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide involves several steps, including the reaction of 2-tert-butylphenol with 4-bromobenzoyl chloride to form 2-(2-tert-butylphenoxy)benzoyl chloride. This intermediate is then reacted with 4-(pyridin-2-ylsulfamoyl)aniline in the presence of a base to form this compound. The overall yield of this synthesis method is around 50%.

科学的研究の応用

2-(2-tert-butylphenoxy)-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to inhibit the growth and survival of cancer cells both in vitro and in vivo. In addition, this compound has demonstrated synergistic effects when used in combination with other cancer drugs, such as rituximab and venetoclax.

特性

分子式

C23H25N3O4S

分子量

439.5 g/mol

IUPAC名

2-(2-tert-butylphenoxy)-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide

InChI

InChI=1S/C23H25N3O4S/c1-23(2,3)19-8-4-5-9-20(19)30-16-22(27)25-17-11-13-18(14-12-17)31(28,29)26-21-10-6-7-15-24-21/h4-15H,16H2,1-3H3,(H,24,26)(H,25,27)

InChIキー

OTUMJFDBGYYBCE-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=N3

正規SMILES

CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=N3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。